(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine
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Overview
Description
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry contributes to its distinct biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a chiral auxiliary or reagent to introduce the desired stereochemistry. One common method is the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst . The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis . The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing various biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, lacks the chiral substituents present in (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine.
Proline: Another similar compound is proline, an amino acid with a pyrrolidine ring structure.
Pyrrolizine: Pyrrolizine is a related heterocycle with a fused ring system.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
QMXBITFNOQOLMD-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@H](C)CN1CCC[C@@H]1C |
Canonical SMILES |
CCC(C)CN1CCCC1C |
Origin of Product |
United States |
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